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Compound of Interest

Compound Name: Iodoacetone

Cat. No.: B1206111 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodoacetone (1-iodopropan-2-one) is a potent and versatile organoiodine compound that

serves as a strategic building block in a multitude of organic transformations. As an α-

haloketone, its bifunctional nature, characterized by two distinct electrophilic sites, renders it an

invaluable precursor for constructing complex molecular architectures.[1] This guide provides a

comprehensive overview of iodoacetone's properties, synthesis, reactivity, and its critical

applications in the synthesis of high-value organic compounds, particularly heterocyclic

systems and scaffolds for medicinal chemistry.

Core Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use

in the laboratory. The key physicochemical data for iodoacetone are summarized below.
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Property Value Reference

Chemical Formula C₃H₅IO [2][3]

Molar Mass 183.976 g·mol⁻¹ [2][3]

Appearance Yellow liquid [2][3]

Density 2.0 ± 0.1 g/cm³ [3]

Boiling Point 163.1 °C (436.2 K) [3]

Vapor Pressure 2.1 ± 0.3 mmHg (at 25 °C) [3]

Solubility Soluble in ethanol and water [2][4]

Flash Point ~52.4 °C [5]

Safety and Handling:

Iodoacetone is a lachrymator and should be handled with care in a well-ventilated fume hood.

[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat, is mandatory.[4][6] Store containers tightly closed in a cool, dry,

and well-ventilated area, away from heat, sparks, and open flames.[6][8] It is incompatible with

strong oxidizing agents and strong bases.[9] In case of accidental exposure, move to fresh air,

flush affected skin or eyes with copious amounts of water, and seek immediate medical

attention.[6][9]

Synthesis of Iodoacetone: Key Methodologies
Iodoacetone is typically synthesized via one of two primary methods: the direct acid-catalyzed

iodination of acetone or through a halogen exchange reaction (Finkelstein reaction) from a

more readily available precursor like chloroacetone.

1. Acid-Catalyzed Iodination of Acetone:

This classic method involves the reaction of acetone with molecular iodine in the presence of

an acid catalyst.[3][10] The reaction proceeds through the formation of an enol intermediate,

which then acts as a nucleophile, attacking the iodine.[11][12] The reaction rate is first-order
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with respect to both acetone and the acid catalyst but is independent of the iodine

concentration, indicating that the enol formation is the rate-determining step.[11]
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Caption: Acid-catalyzed synthesis of iodoacetone via an enol intermediate.

Experimental Protocol: Acid-Catalyzed Iodination

To a flask containing 5 mL of acetone, add a catalytic amount (a few drops) of a strong acid,

such as phosphoric acid.[10]

Slowly add 1 gram of solid iodine (I₂) to the acetone solution while stirring.[10]

The reaction is evidenced by bubbling and the slow fading of the brown iodine color.[10][13]

The reaction proceeds at room temperature.
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The resulting product is a solution of iodoacetone in acetone, along with the byproduct

hydroiodic acid (HI).[10]

For purification, the iodoacetone can be distilled from the reaction mixture.[10]

2. Finkelstein Reaction (Halogen Exchange):

A highly efficient and common method for preparing iodoacetone is the Finkelstein reaction.[1]

This involves the nucleophilic substitution of a halide (typically chloride from chloroacetone)

with iodide. The reaction is driven to completion by taking advantage of solubility differences in

an acetone solvent: sodium iodide (NaI) is soluble in acetone, while the resulting sodium

chloride (NaCl) is not and precipitates out of the solution, shifting the equilibrium forward

according to Le Châtelier's principle.[1][14]
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Caption: Synthesis of iodoacetone via the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction

Dissolve commercial chloroacetone in a polar aprotic solvent, typically acetone.[2]

Add an alkali metal iodide, such as potassium iodide (KI) or sodium iodide (NaI), to the

solution.[1]
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The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 35°C), to

facilitate the substitution.[2]

As the reaction proceeds, the less soluble alkali chloride salt will precipitate.

After the reaction is complete, the precipitate is removed by filtration.

The resulting iodoacetone can be purified by washing, drying, and distillation under reduced

pressure.[2]

Reactivity and Applications in Synthesis
The synthetic utility of iodoacetone stems from its dual electrophilic character. It possesses

two reactive sites: the α-carbon bearing the iodine atom, which is susceptible to nucleophilic

attack (Sɴ2 reaction), and the carbonyl carbon, which can also be attacked by nucleophiles.[1]

This bifunctionality allows iodoacetone to act as a key precursor in a wide array of chemical

transformations.
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Caption: Dual electrophilic nature of iodoacetone and its reactivity with nucleophiles.
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Precursor for Heterocyclic Systems
Iodoacetone is a cornerstone in the synthesis of diverse heterocyclic compounds, which form

the core of many pharmaceuticals and biologically active molecules.[1] Its ability to react with

various nucleophilic species facilitates efficient ring-closure and annulation processes.[1]

Synthesis of Five- and Six-Membered Heterocycles: Iodoacetone is a valuable precursor for

constructing five-membered rings like furans, thiophenes, and pyrroles, as well as six-

membered and fused heterocyclic systems.[1] The general strategy involves reacting

iodoacetone with a substrate containing two nucleophilic centers, leading to a cascade of

alkylation and cyclization/condensation reactions.

Representative Applications in Heterocycle Synthesis:

Heterocycle
Class

Reactant(s)
General
Conditions

Product Type Reference(s)

Imidazo[2,1-

b]benzothiazoles

2-Amino-1,3-

benzothiazole

Reaction in the

absence of

base/catalyst,

followed by

intramolecular

cyclization

Fused

heterocyclic salts
[15]

Annulated

Heterocycles

2-

Mercaptoimidazo

line

One-step

reaction, with or

without iodine

Fused ring

systems
[1][16]

General O, N, S,

Se-Heterocycles

Various

nucleophiles with

alkynes

Iodine-mediated

electrophilic

cyclization

Iodofunctionalize

d heterocycles
[17]

Workflow: Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

The reaction between 2-amino-1,3-benzothiazole and iodoacetone provides a clear example

of iodoacetone's utility. The reaction proceeds via N-alkylation at the endocyclic nitrogen,

followed by an intramolecular cyclization to form the fused imidazo[2,1-b]benzothiazolium core

structure.[15]
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Caption: Workflow for synthesizing fused heterocycles using iodoacetone.

Experimental Protocol: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxy-5-(un)substituted-

imidazo[2,1-b]benzothiazolium Iodide[15]

A mixture of the appropriate 2-amino-6-(un)substituted-4,5,6,7-tetrahydro-1,3-benzothiazole

(1.0 mmol) and iodoacetone (1.0 mmol, 0.184 g) is prepared.

The reaction proceeds without a solvent or catalyst. The mixture is monitored for completion.

Upon completion, the resulting solid residue is washed thoroughly with diethyl ether.
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The crude product is then purified by recrystallization from ethanol to yield the final

imidazo[2,1-b]benzothiazolium iodide salt.

Role in Medicinal Chemistry and Drug Development
Iodoacetone and the heterocyclic scaffolds derived from it are of paramount importance in

medicinal chemistry.[1]

Precursor for Bioactive Scaffolds: It serves as a starting material for complex molecules with

potential biological activity, including novel antiviral nucleoside scaffolds.[1]

Enzyme Inhibition and Probe for Biological Targets: As a potent alkylating agent,

iodoacetone can covalently modify nucleophilic amino acid residues, such as cysteine and

histidine, in proteins.[1][18] This reactivity is instrumental in biochemical studies to probe

enzyme mechanisms, identify active sites, and develop novel therapeutic agents.[1] For

instance, it has been used in screening assays to identify inhibitors of enzymes like

iodotyrosine deiodinase, which is crucial for thyroid function.[19][20]

Conclusion
Iodoacetone is a powerful and versatile precursor in organic synthesis, distinguished by its

predictable reactivity and broad applicability. Its role as a bifunctional electrophile makes it an

indispensable tool for the efficient construction of complex organic molecules, particularly a

wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles. For researchers in

synthetic chemistry and drug development, a comprehensive understanding of iodoacetone's

properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in

the creation of novel compounds with significant therapeutic and industrial value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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